molecular formula C12H15BrN2O3 B8367244 2-bromo-N-(2-tert-butyl-5-nitrophenyl)acetamide

2-bromo-N-(2-tert-butyl-5-nitrophenyl)acetamide

Cat. No.: B8367244
M. Wt: 315.16 g/mol
InChI Key: GINPMDURUGUNAI-UHFFFAOYSA-N
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Description

2-bromo-N-(2-tert-butyl-5-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C12H15BrN2O3 and its molecular weight is 315.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15BrN2O3

Molecular Weight

315.16 g/mol

IUPAC Name

2-bromo-N-(2-tert-butyl-5-nitrophenyl)acetamide

InChI

InChI=1S/C12H15BrN2O3/c1-12(2,3)9-5-4-8(15(17)18)6-10(9)14-11(16)7-13/h4-6H,7H2,1-3H3,(H,14,16)

InChI Key

GINPMDURUGUNAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-tert-Butyl-5-nitrobenzenamine (70 g, 359 mmol) and a catalytic amount of DMAP were dissolved into THF (1.5 L) under N2. Triethylamine (109 g, 1077 mmol) was added and the solution was cooled to 0° C. Bromoacetyl bromide (207 g, 1023 mmol) was then added and the reaction was stirred at room temperature for 16 hours. The reaction was then partially concentrated under reduced pressure, treated with water, and extracted three times with EtOAc. The EtOAc extracts were washed with brine, combined, dried over Na2SO4 and concentrated to a black oil. The oil was purified using silica chromatography, 95:5:0.5 CH2Cl2:MeOH:NH4OH, giving 2-bromo-N-(2-tert-butyl-5-nitrophenyl)acetamide as a brown solid.
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step Two
Quantity
207 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-tert-Butyl-5-nitro-phenylamine (70 g, 359 mmol) and a catalytic amount of DMAP were dissolved in THF (1.5 L) under N2. TEA (109 g, 1077 mmol) was added and the solution was cooled to 0° C. Bromoacetyl bromide (207 g, 1023 mmol) was added and the reaction was gradually warmed to RT with stirring overnight. The reaction was partially concentrated under reduced pressure, treated with H2O and extracted with EtOAc (3×). The EtOAc extracts were washed with brine, combined, dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure giving a black oil. This oil was eluted through a 38×7 cm column of silica gel with 95:5:0.5 CH2Cl2:MeOH:NH4OH(aq) eluant giving 2-bromo-N-(2-tert-butyl-5-nitro-phenyl)-acetamide as a brown solid.
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
109 g
Type
reactant
Reaction Step Two
Quantity
207 g
Type
reactant
Reaction Step Three

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